molecular formula C17H20N4O3S2 B2685398 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899756-32-2

2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2685398
CAS No.: 899756-32-2
M. Wt: 392.49
InChI Key: ZCFALIQYRIYAOL-UHFFFAOYSA-N
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Description

2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H20N4O3S2 and its molecular weight is 392.49. The purity is usually 95%.
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Biological Activity

2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide, with the CAS number 899756-19-5, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is C21H25N3O3SC_{21}H_{25}N_{3}O_{3}S and it has a molecular weight of 399.5 g/mol . This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique combination of a tetrahydrofuran moiety and a cyclopenta[d]pyrimidine core, linked through a thioacetamide functional group. This structural complexity may contribute to its biological activities, particularly in targeting specific enzymes or receptors.

PropertyValue
Molecular FormulaC21H25N3O3SC_{21}H_{25}N_{3}O_{3}S
Molecular Weight399.5 g/mol
PurityTypically 95%

Antitumor Activity

Preliminary studies indicate that compounds with similar structural features have shown antitumor activity . For instance, related pyrimidine derivatives have demonstrated selective inhibition of tumor cell proliferation through mechanisms involving folate receptor targeting and interference with nucleotide biosynthesis pathways . The compound's thiazole group may enhance its interaction with biological targets associated with cancer progression.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in metabolic pathways. For example, the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in various organisms including pathogens like Plasmodium falciparum, has been linked to the potential antimalarial activity of similar compounds .

Antimicrobial Properties

There is emerging evidence suggesting that thiazole-containing compounds exhibit antimicrobial properties . The presence of the thiazole ring may contribute to enhanced interaction with microbial enzymes or receptors, leading to effective inhibition of microbial growth .

Case Studies and Research Findings

  • Antitumor Efficacy : A study on related pyrimidine derivatives revealed that certain analogs exhibited IC50 values as low as 1.7 nM against KB human tumor cells expressing folate receptors . This highlights the potential for structural modifications in enhancing biological activity.
  • Enzyme Targeting : Research on DHODH inhibitors has shown that modifications to the pyrimidine scaffold can significantly impact enzyme binding affinity and selectivity . This suggests that this compound could be optimized for better therapeutic outcomes.
  • Antimicrobial Activity : Compounds similar to this one have been noted for their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways . Further studies are needed to elucidate the specific mechanisms at play.

Properties

IUPAC Name

2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c22-14(19-16-18-6-8-25-16)10-26-15-12-4-1-5-13(12)21(17(23)20-15)9-11-3-2-7-24-11/h6,8,11H,1-5,7,9-10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFALIQYRIYAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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